

Physicochemical and Thermodynamic Properties of 2-Hexyl Butanoate

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Compound of Interest

Compound Name: 2-Hexanol butanoate

Cat. No.: B1615894

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2-Hexyl butanoate is an ester with the molecular formula C₁₀H₂₀O₂. It is also referred to as sec-hexyl butyrate or butanoic acid, 1-methylpentyl ester[1]. The thermodynamic properties of this compound are crucial for understanding its behavior in various applications, from flavor and fragrance formulation to chemical process design.

Tabulated Thermodynamic Data

The following tables summarize the available quantitative data for the thermodynamic and physical properties of 2-hexyl butanoate and its isomer, n-hexyl butanoate, for comparison.

Table 1: Thermodynamic and Physical Properties of 2-Hexyl Butanoate

Property	Value	Conditions
Molecular Formula	C ₁₀ H ₂₀ O ₂	
Molecular Weight	172.27 g/mol	
Boiling Point	194.00 to 195.00 °C	@ 760.00 mm Hg
Vapor Pressure	0.413 mmHg	@ 25.00 °C (estimated)
Flash Point	71.11 °C	TCC
logP (o/w)	3.686	(estimated)
Water Solubility	38.59 mg/L	@ 25 °C (estimated)

Data sourced from FlavScents[1]. Note that some values are estimated.

Table 2: Thermodynamic Properties of n-Hexyl Butanoate (for comparison)

Property	Value	Temperature Range
Molecular Formula	C10H20O2	
Molecular Weight	172.26 g/mol	
Melting Point	-78 °C	
Boiling Point	205 - 208 °C	
Density	0.851 g/mL	@ 25°C
Vapor Pressure	30 Pa	@ 20°C
Enthalpy of Vaporization	Data available as a function of temperature	195.19 K to 645.4 K
Heat Capacity at Saturation Pressure (Liquid)	Data available as a function of temperature	195.19 K to 630 K

Data for n-hexyl butanoate sourced from ChemBK and the NIST/TRC Web Thermo Tables (WTT)[2][3]. The NIST database contains critically evaluated data for n-hexyl butanoate, which can serve as a valuable reference for understanding the general thermodynamic behavior of hexyl butanoate isomers.

Experimental Protocols for Determining Thermodynamic Properties

The determination of the thermodynamic properties of esters like 2-hexyl butanoate involves a variety of precise experimental techniques. Below are detailed methodologies for measuring key thermodynamic parameters.

Determination of Vapor Pressure

Vapor pressure is a critical property that dictates the volatility of a substance. Several methods can be employed for its measurement.

This dynamic method involves measuring the boiling temperature of the substance at a controlled pressure.

- Apparatus: A vapor-liquid equilibrium (VLE) apparatus, often based on the "circulation" principle, is used. This setup includes a boiling flask, a condenser, and a system for precise pressure and temperature measurement.
- Procedure:
 - A sample of the ester is placed in the boiling flask.
 - The system is evacuated to remove air and degas the sample.
 - A specific pressure is set and maintained by a pressure control system.
 - The sample is heated until it boils, and the liquid and vapor phases are allowed to reach equilibrium through continuous circulation.
 - The boiling temperature is measured with a high-precision thermometer.
 - The procedure is repeated at different pressures to obtain a vapor pressure curve.

TGA is an indirect method that can be used for a rapid determination of vapor pressure, especially for compounds with low volatility.

- Apparatus: A thermogravimetric analyzer.
- Procedure:
 - A small sample of the ester is placed in the TGA pan.
 - The sample is heated at a constant rate under a controlled flow of an inert gas (e.g., nitrogen).
 - The TGA measures the mass loss of the sample as a function of temperature.
 - The rate of mass loss is related to the vapor pressure of the substance. A calibration standard with a known vapor pressure is typically used to determine an instrument-specific

parameter, which is then used to calculate the vapor pressure of the sample.

Determination of Enthalpy of Vaporization (ΔH_{vap})

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

This method provides a rapid and convenient way to determine the enthalpy of vaporization.

- Apparatus: A gas chromatograph equipped with a nonpolar capillary column and a flame ionization detector.
- Procedure:
 - The retention times of the ester and a series of reference compounds (e.g., n-alkanes) with known vaporization enthalpies are measured at different column temperatures.
 - The retention data is used to calculate the retention indices of the ester at various temperatures.
 - A correlation is established between the vaporization enthalpies and the temperature dependence of the retention indices for the reference compounds.
 - This correlation is then used to determine the enthalpy of vaporization of the 2-hexyl butanoate from its retention data.

Direct calorimetric methods provide a more accurate determination of the enthalpy of vaporization.

- Apparatus: A vaporization calorimeter, such as a Calvet-type microcalorimeter or a drop calorimeter.
- Procedure:
 - A known amount of the liquid ester is introduced into the calorimeter at a constant temperature.
 - The energy required to completely vaporize the sample is measured directly.

- The enthalpy of vaporization is calculated by dividing the measured energy by the number of moles of the sample.

Determination of Heat Capacity (C_p)

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount.

This is a highly accurate method for measuring the heat capacity of liquids.

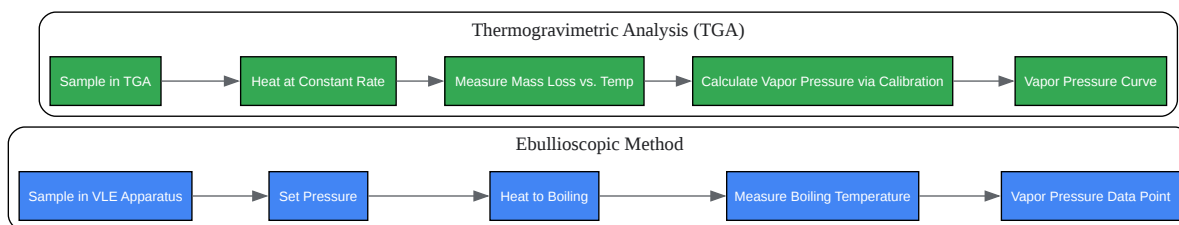
- Apparatus: An adiabatic scanning calorimeter.
- Procedure:
 - A known mass of the liquid sample is placed in a sealed sample cell within the calorimeter.
 - A small, precisely measured amount of heat is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).
 - The heat capacity is calculated from the amount of heat supplied and the measured temperature change.

DSC is a more common and faster method for determining heat capacity.

- Apparatus: A differential scanning calorimeter.
- Procedure:
 - Three separate runs are performed under the same temperature program: an empty sample pan (baseline), a pan with a known mass of a standard material with a known heat capacity (e.g., sapphire), and a pan with a known mass of the ester.
 - The heat flow to the sample and reference pans is measured as a function of temperature.
 - By comparing the heat flow signals from the three runs, the heat capacity of the ester can be calculated as a function of temperature.

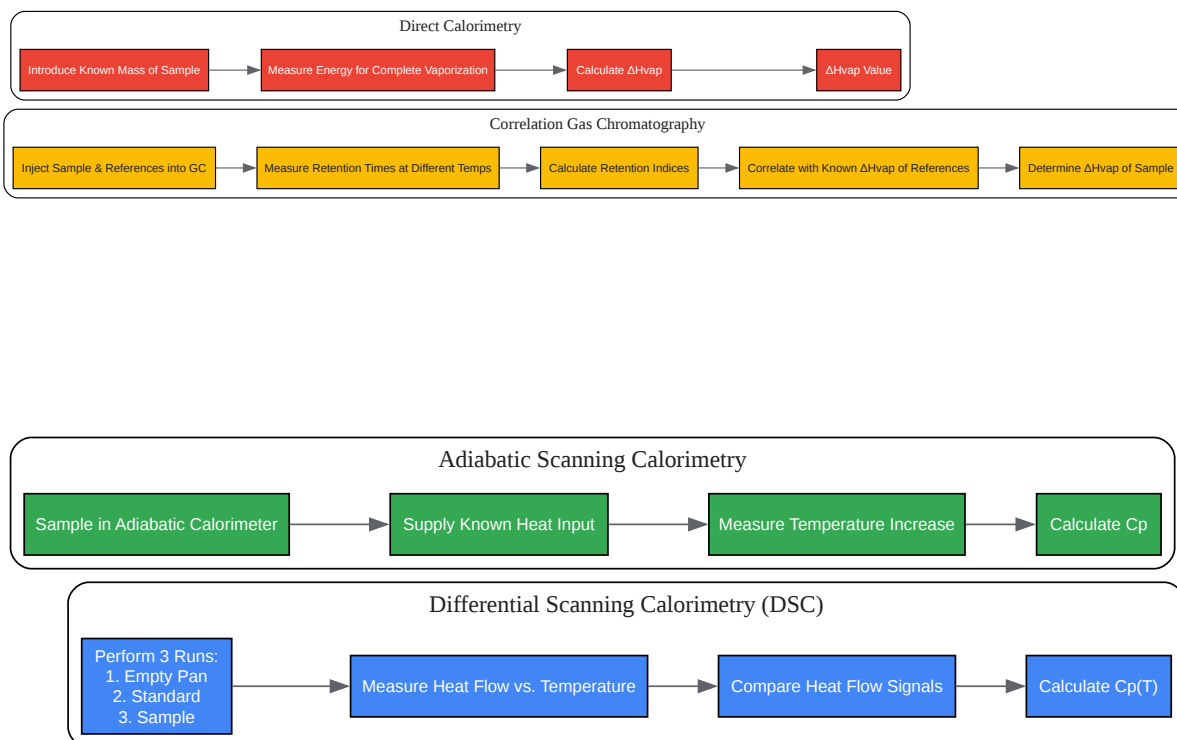
Visualizations of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the workflows for the experimental determination of the key thermodynamic properties of 2-hexyl butanoate.



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Caption: Workflow for Vapor Pressure Determination.



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